molecular formula C5H8N2O B3055980 2-Isocyano-N,N-dimethylacetamide CAS No. 68157-98-2

2-Isocyano-N,N-dimethylacetamide

Cat. No.: B3055980
CAS No.: 68157-98-2
M. Wt: 112.13 g/mol
InChI Key: YTLIISRHCPJHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyano-N,N-dimethylacetamide (CAS Number: 68157-98-2 ) is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . It is recognized in scientific research as a versatile building block and intermediate in organic synthesis. The molecule features both an isocyano group and a dimethylamide moiety, which together provide unique reactivity and solvation properties, making it a valuable reagent for constructing more complex molecular architectures . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. The supplier Aaron Chemicals lists this product with a catalog number and various available pack sizes, from 50mg to 5g .

Properties

CAS No.

68157-98-2

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-isocyano-N,N-dimethylacetamide

InChI

InChI=1S/C5H8N2O/c1-6-4-5(8)7(2)3/h4H2,2-3H3

InChI Key

YTLIISRHCPJHLB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C[N+]#[C-]

Canonical SMILES

CN(C)C(=O)C[N+]#[C-]

Other CAS No.

68157-98-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

2-Isocyano-N,N-dimethylacetamide vs. 2-Cyano-N,N-dimethylacetamide
  • Functional Groups: The isocyano (-NC) group in this compound is distinct from the cyano (-CN) group in 2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4). Isocyanides are ambiphilic, participating in nucleophilic and electrophilic reactions, whereas cyano groups are electron-withdrawing and favor nucleophilic additions or condensations .
  • Applications: The isocyano derivative is pivotal in multicomponent reactions for synthesizing peptidomimetics and heterocycles. The cyano analogue serves as an intermediate in pharmaceuticals, such as anticonvulsants and agrochemicals .
This compound vs. N,N-Dimethylacetamide (DMAc)
  • Structure: DMAc (CAS 127-19-5) lacks the isocyano group, making it a polar aprotic solvent rather than a reactive synthon.
  • Applications: DMAc is widely used in polymer processing (e.g., polyimide and aramid fibers) and cellulose dissolution (with LiCl) . this compound’s reactivity limits its solvent utility but enhances its role in synthetic chemistry .

Physical and Chemical Properties

Property This compound 2-Cyano-N,N-dimethylacetamide N,N-Dimethylacetamide (DMAc) 2-Cyano-N,N-diethylacetamide
Molecular Weight (g/mol) 112.13 112.13 87.12 140.18
Boiling Point (°C) Not reported Not reported 165 Not reported
Solubility Moderate in polar solvents Soluble in DMF, DMSO Miscible with water, organics Low water solubility
Key Functional Group Isocyano (-NC) Cyano (-CN) Amide Cyano (-CN), Diethylamide
Stability Air-sensitive Stable at room temperature Hygroscopic Stable under inert conditions

Sources :

Research Findings and Key Insights

Reactivity in Synthesis: Isocyanides like this compound enable stereoselective synthesis of complex molecules, whereas cyano derivatives are more suited for linear transformations .

Solubility in Polymer Systems: DMAc’s high polarity facilitates cellulose dissolution (with LiCl), but the isocyano variant’s reactivity precludes its use as a solvent .

Stability Challenges: Isocyanides decompose upon prolonged exposure to moisture or oxygen, necessitating stringent storage conditions compared to cyano analogues .

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